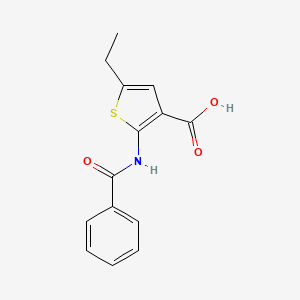

2-Benzamido-5-ethylthiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

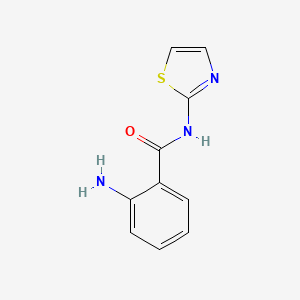

The synthesis of derivatives related to "2-Benzamido-5-ethylthiophene-3-carboxylic acid" involves cyclocondensation reactions and three-component reactions. For example, cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium leads to benzothiazole-2-carboxylates through a 5-endo-trig process, showing a selectivity switch depending on the reaction conditions and the medium used (Dhameliya et al., 2017). Additionally, the three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives yields N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating a green synthesis approach (Sabbaghan & Hossaini, 2012).

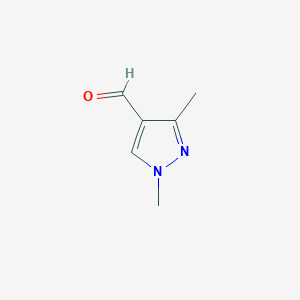

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques. For instance, the crystal and molecular structure of a novel pyrazole derivative was analyzed, revealing a dihedral angle that confirms the twisted conformation between pyrazole and thiophene rings, highlighting the compound's structural complexity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives include cyclization reactions under basic conditions, leading to the formation of various heterocyclic compounds. For example, ethyl 2-benzoylthioureidothiophen-3-carboxylates undergo cyclization to produce new 2-aminothieno[2,3-d][1,3]thiazin-4-ones, showcasing the compound's reactivity and the possibility of generating diverse structures (Leistner et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, are crucial for understanding the compound's behavior in different environments. While specific studies on "2-Benzamido-5-ethylthiophene-3-carboxylic acid" were not found, related compounds exhibit diverse physical properties influenced by their molecular structure and substituents, which can be inferred for the compound .

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, photophysical properties, and potential for forming supramolecular assemblies, are significant for its application in synthesis and material science. For instance, the reactivity of related compounds with primary amines and the ability to undergo photochemical reactions have been documented, providing insights into their chemical behavior (Gable et al., 1997; Amati et al., 2010).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Activity

The compound is involved in the synthesis of various biologically active molecules. For example, it has been used in the synthesis of new thieno[2,3-d]pyrimidines, which have shown inhibitory activities against certain plant growths, indicating potential agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

2. Role in Cyclocondensation Reactions

It plays a significant role in cyclocondensation reactions, particularly in the formation of benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. This demonstrates its utility in organic chemistry, especially in reaction mechanistic studies and synthesis of complex molecules (Dhameliya et al., 2017).

3. Pharmacological Applications

Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, synthesized from this compound, have shown potential pharmacological activities like antiradical and anti-inflammatory activities, and even antihypoxic effects in certain models (Zykova et al., 2016).

4. Inhibitory Activity Against Human Leukocyte Elastase

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase, an enzyme involved in inflammatory responses (Gütschow et al., 1999).

5. Antimicrobial Properties

N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, based on this compound, have been synthesized and tested for antimicrobial activities, showing good activity against certain bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).

6. Application in Analytical Chemistry

It has been used in fluorescent derivatization of carboxylic acids, indicating its use in analytical chemistry for the sensitive detection of these acids (Narita & Kitagawa, 1989).

Eigenschaften

IUPAC Name |

2-benzamido-5-ethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMKWKWMFBYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357766 |

Source

|

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzamido-5-ethylthiophene-3-carboxylic acid | |

CAS RN |

73696-46-5 |

Source

|

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)